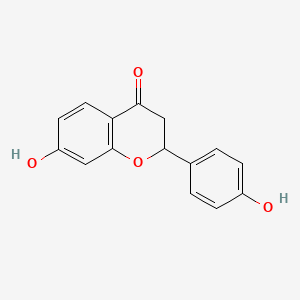

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

描述

(2S)-Liquiritigenin, also known as 5-deoxyflavanone or DFV, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 (2S)-Liquiritigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2S)-liquiritigenin is primarily located in the membrane (predicted from logP) (2S)-Liquiritigenin can be biosynthesized from flavanone (2S)-Liquiritigenin is a bitter tasting compound that can be found in a number of food items such as brassicas, chicory leaves, passion fruit, and annual wild rice. This makes (2S)-liquiritigenin a potential biomarker for the consumption of these food products.

4',7-dihydroxyflavanone is a dihydroxyflavanone in which the two hydroxy substituents are located at positions 4' and 7. It has a role as a Brassica napus metabolite and a fungal xenobiotic metabolite. It is a dihydroxyflavanone, a polyphenol and a member of 4'-hydroxyflavanones. It derives from a flavanone.

作用机制

DL-Liquiritigenin, also known as (+/-)-Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza glabra .

Target of Action

DL-Liquiritigenin has been found to interact with several targets. It acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . Network pharmacology studies have shown that DL-Liquiritigenin was a key anti-melanoma active component in licorice flavonoids, and tyrosine (Tyr) was identified as the key target of anti-melanoma .

Mode of Action

DL-Liquiritigenin’s interaction with its targets leads to various changes. For instance, it has been reported to inhibit human monoamine oxidase (hMAO) in vitro . It also shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B .

Biochemical Pathways

DL-Liquiritigenin affects several biochemical pathways. It has been found to regulate pathways related to oxidative stress, intracellular calcium ion imbalance, mitochondrial dysfunction, ubiquitin-proteasome system impairment, and endoplasmic reticulum stress . It also has a choleretic effect .

Pharmacokinetics

The pharmacokinetics of DL-Liquiritigenin have been studied in various animals including mice, rats, rabbits, and dogs . After intravenous administration, the AUC values of DL-Liquiritigenin were found to be proportional to the doses in all animals studied . The total body clearance (CL) and apparent volume of distribution at steady state (Vss) were found to have linear relationships with the species’ body weight .

Result of Action

DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . It has been found to reduce blood glucose levels and prevent bone complications correlated to chronic hyperglycemia . It also has beneficial effects on osteoblast activity and bone mineralization process .

Action Environment

The action of DL-Liquiritigenin can be influenced by environmental factors. For instance, the gut microbiota plays a significant role in the metabolic transformation of DL-Liquiritigenin . This transformation by the gut microbiota may lead to the production of metabolites with potential pharmacological activities .

生化分析

Biochemical Properties

DL-Liquiritigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, DL-Liquiritigenin has been shown to inhibit the activity of osteoclastic tartrate-resistant acid phosphatase (TRAP) and enhance osteoblastic alkaline phosphatase (ALP) activity, thereby preventing bone loss in hyperglycemic conditions . Additionally, DL-Liquiritigenin interacts with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in lung squamous cell carcinoma .

Cellular Effects

DL-Liquiritigenin exerts significant effects on various cell types and cellular processes. In lung squamous cell carcinoma cells, DL-Liquiritigenin induces cell cycle arrest at the G2/M phase and promotes apoptosis by reducing mitochondrial membrane potential . In hyperglycemic adult zebrafish, DL-Liquiritigenin prevents the onset of hyperglycemia and mitigates bone complications by modulating gene expression related to bone metabolism . Furthermore, DL-Liquiritigenin has been shown to reduce blood glucose levels and prevent diabetes-induced complications .

Molecular Mechanism

The molecular mechanism of DL-Liquiritigenin involves several pathways and interactions. DL-Liquiritigenin binds to and inhibits the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation of these proteins and subsequent inhibition of cell proliferation and induction of apoptosis . Additionally, DL-Liquiritigenin undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin, which may contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Liquiritigenin have been observed to change over time. For example, in hyperglycemic adult zebrafish, DL-Liquiritigenin prevented the onset of hyperglycemia and bone complications over a four-week treatment period . The stability and degradation of DL-Liquiritigenin in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have shown that DL-Liquiritigenin maintains its efficacy over extended periods, indicating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of DL-Liquiritigenin vary with different dosages in animal models. In a study on collagen-induced arthritis in rats, DL-Liquiritigenin demonstrated dose-dependent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and alleviating arthritis symptoms . Additionally, pharmacokinetic studies in mice, rats, rabbits, and dogs have shown that DL-Liquiritigenin exhibits linear pharmacokinetics, with its effects being proportional to the administered dose .

Metabolic Pathways

DL-Liquiritigenin is involved in several metabolic pathways. It undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin . These metabolites may contribute to the compound’s pharmacological effects. Additionally, DL-Liquiritigenin interacts with liver microsomes, further highlighting its involvement in metabolic processes .

Transport and Distribution

DL-Liquiritigenin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the ABCG46 transporter in Medicago truncatula selectively translocates DL-Liquiritigenin across the plasma membrane . This selective transport is crucial for the compound’s localization and accumulation in specific tissues, thereby influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of DL-Liquiritigenin plays a significant role in its activity and function. DL-Liquiritigenin is known to localize in various cellular compartments, including the mitochondria, where it exerts its effects on mitochondrial membrane potential and apoptosis . The targeting signals and post-translational modifications that direct DL-Liquiritigenin to specific compartments are essential for understanding its mechanism of action.

属性

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274339, DTXSID90961898 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-97-8, 41680-09-5 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

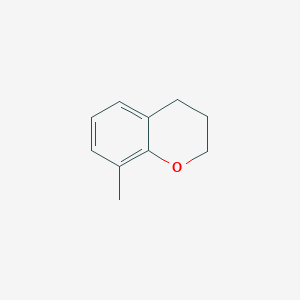

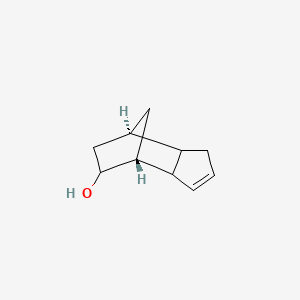

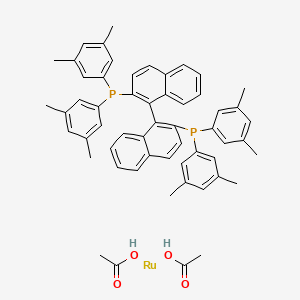

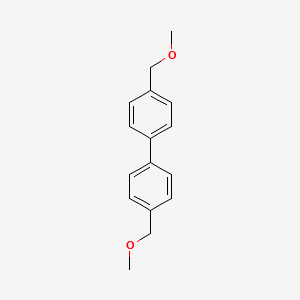

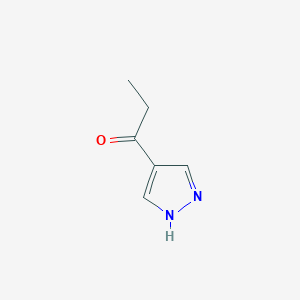

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+/-)-Liquiritigenin?

A1: (+/-)-Liquiritigenin has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of (+/-)-Liquiritigenin?

A2: The structure of (+/-)-Liquiritigenin has been elucidated using various spectroscopic techniques, including NMR. [, , ] For instance, researchers reported the NMR spectra of 22α-hydroxyursolic acid, a related compound, for the first time while studying the constituents of Melodinus suaveolens. []

Q3: How does (+/-)-Liquiritigenin interact with estrogen receptors?

A3: (+/-)-Liquiritigenin exhibits a preference for binding to estrogen receptor beta (ERβ). [, , ] This selective binding to ERβ is particularly interesting as it may offer a way to alleviate menopausal symptoms with fewer side effects compared to ERα ligands. []

Q4: Does (+/-)-Liquiritigenin affect cancer cell growth?

A4: Research suggests that (+/-)-Liquiritigenin inhibits tumor growth and vascularization in a mouse model of HeLa cells, a human cervical cancer cell line. [] It achieves this, in part, by downregulating vascular endothelial growth factor (VEGF) expression and secretion. []

Q5: Does (+/-)-Liquiritigenin influence lipid metabolism?

A5: Studies indicate that (+/-)-Liquiritigenin can inhibit lipid accumulation in 3T3-L1 adipocytes, a cell line often used to study adipogenesis. [] This effect is linked to the compound's ability to modulate the mTOR pathway and subsequently influence autophagy. []

Q6: What are the potential anti-inflammatory mechanisms of (+/-)-Liquiritigenin?

A6: (+/-)-Liquiritigenin demonstrates anti-inflammatory properties, potentially by inducing hepatic transporters like MRP2 and BSEP, and enhancing the expression of phase II enzymes. [] This induction may contribute to its hepatoprotective effects, as observed in a rat model of fulminant hepatitis. []

Q7: Can (+/-)-Liquiritigenin inhibit melanogenesis?

A7: Research indicates that yeast extracts from recombinant Pichia pastoris engineered to catalyze the ortho-hydroxylation of (+/-)-Liquiritigenin can inhibit melanogenesis in cultured mouse B16 melanoma cells. [] This effect suggests potential applications in skin-whitening agents. []

Q8: What is known about the pharmacokinetics of (+/-)-Liquiritigenin enantiomers?

A8: Studies using a stereospecific HPLC method revealed differences in the pharmacokinetic profiles of the two enantiomers. [] S-Liquiritigenin exhibited a shorter serum half-life compared to R-liquiritigenin. [] Urinary excretion was the primary elimination route, with extensive phase II metabolism observed. []

Q9: How does honey-roasting licorice impact the pharmacokinetics of its constituents, including (+/-)-Liquiritigenin?

A9: Research using a UPLC-MS/MS method demonstrated that honey-roasting licorice can alter the pharmacokinetics of its active compounds. [] Notably, the absorption of isoliquiritigenin, an isomer of (+/-)-Liquiritigenin, was enhanced in rats following oral administration of honey-roasted licorice compared to raw licorice. []

Q10: Is there evidence of (+/-)-Liquiritigenin metabolism by human enzymes?

A10: Studies have identified UDP-glucuronosyltransferases (UGTs) as key enzymes involved in the phase II metabolism of (+/-)-Liquiritigenin. [] Specifically, UGT1A1 and UGT1A9 are primarily responsible for the formation of isoliquiritigenin 4′-O-glucuronide, the most abundant metabolite. []

Q11: How do structural modifications of (+/-)-Liquiritigenin affect its biological activity?

A11: Research on (+/-)-Liquiritigenin and its chalcone isomer, isoliquiritigenin, provides insights into structure-activity relationships. [] While both compounds exhibit anti-inflammatory properties, isoliquiritigenin shows stronger effects. [] Notably, licochalcone A, a related chalcone found in Glycyrrhiza inflata, exhibits potent anti-inflammatory activity and influences estrogen metabolism differently compared to (+/-)-Liquiritigenin. []

Q12: What analytical techniques are commonly used to study (+/-)-Liquiritigenin and related compounds in licorice?

A12: Researchers employ a variety of analytical methods to identify and quantify (+/-)-Liquiritigenin and other bioactive constituents in licorice. These include:

- HPLC: High-Performance Liquid Chromatography, often coupled with diode-array detection (DAD) [] or mass spectrometry (MS), is widely used to separate and quantify individual compounds in complex mixtures. [, , ]

- UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry offers enhanced sensitivity and resolution for analyzing multiple components, even in complex matrices like plasma. [, , ]

- HPCE: High-Performance Capillary Electrophoresis provides an alternative separation technique, particularly useful for analyzing charged molecules like flavonoids. []

- TLC: Thin-Layer Chromatography, especially high-performance TLC (HPTLC), is a simpler and faster method often used for preliminary screening and identification. []

Q13: What are the traditional uses of licorice in medicine?

A13: Licorice, a rich source of (+/-)-Liquiritigenin and other bioactive compounds, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). [, ] It is frequently included in formulations intended to treat a wide range of conditions, including respiratory ailments, digestive issues, and inflammatory disorders. [, , , ]

Q14: How does modern research connect with the traditional applications of licorice?

A14: Modern research is actively investigating the molecular mechanisms behind the traditional uses of licorice and its constituents. [, , , ] For example, studies exploring the anti-inflammatory and hepatoprotective effects of (+/-)-Liquiritigenin align with its long-standing use in TCM for addressing liver diseases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)

![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)

![(2S)-4-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B3028889.png)

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)